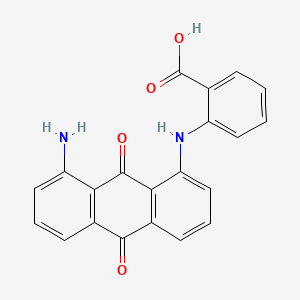
Anthranilic acid, N-(8-aminoanthraquinonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthranilic acid, N-(8-aminoanthraquinonyl)- is a complex organic compound that features both anthranilic acid and anthraquinone moieties Anthranilic acid is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H), while anthraquinone is a polycyclic aromatic hydrocarbon with the formula C₁₄H₈O₂
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilic acid, N-(8-aminoanthraquinonyl)- typically involves the reaction of anthranilic acid with 8-aminoanthraquinone. This can be achieved through a series of steps including nitration, reduction, and coupling reactions. The nitration of anthraquinone produces 8-nitroanthraquinone, which is then reduced to 8-aminoanthraquinone. The final step involves the coupling of 8-aminoanthraquinone with anthranilic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of Anthranilic acid, N-(8-aminoanthraquinonyl)- may involve large-scale nitration and reduction processes, followed by purification steps to ensure the compound’s purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反応の分析
Types of Reactions
Anthranilic acid, N-(8-aminoanthraquinonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The amino and carboxyl groups in the anthranilic acid moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthranilic acid derivatives.
科学的研究の応用
Anthranilic acid, N-(8-aminoanthraquinonyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Anthranilic acid, N-(8-aminoanthraquinonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially affecting various biochemical processes. Its quinone moiety allows it to participate in redox reactions, which can influence cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
Anthranilic acid: A simpler aromatic acid with similar functional groups.
8-Aminoanthraquinone: A precursor in the synthesis of the target compound.
Quinoline derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
Anthranilic acid, N-(8-aminoanthraquinonyl)- is unique due to its combination of anthranilic acid and anthraquinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
82-15-5 |
|---|---|
分子式 |
C21H14N2O4 |
分子量 |
358.3 g/mol |
IUPAC名 |
2-[(8-amino-9,10-dioxoanthracen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C21H14N2O4/c22-14-8-3-6-12-17(14)20(25)18-13(19(12)24)7-4-10-16(18)23-15-9-2-1-5-11(15)21(26)27/h1-10,23H,22H2,(H,26,27) |
InChIキー |
RWWUAULELNVOFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-](/img/structure/B13779775.png)
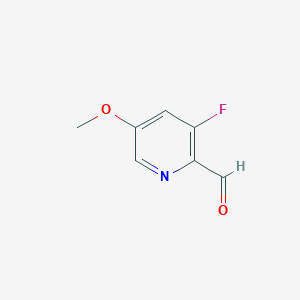
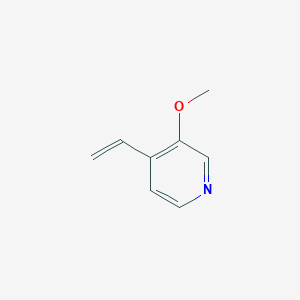
![Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-](/img/structure/B13779788.png)
![3-[[3-[[4-[[3-[[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;3-[[5-[[4-[[3-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;hydron;2-hydroxypropanoic acid;iron](/img/structure/B13779790.png)

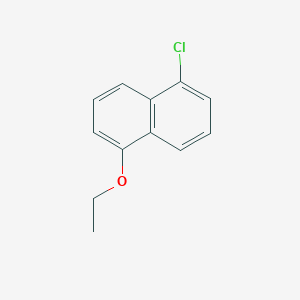
![3-[2-[(Z)-2-[(E)-[3-(2-carboxyethyl)-5-chloro-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-chloro-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13779818.png)

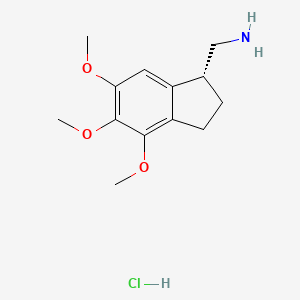
![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)
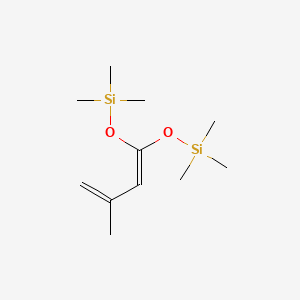

![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)
